molecular formula C19H20N4O4 B410784 N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide

Cat. No.: B410784
M. Wt: 368.4g/mol
InChI Key: QACSNUZIQKOCBL-UHFFFAOYSA-N
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Description

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide is a synthetic organic compound that features a piperazine ring substituted with an acetyl group and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, basic conditions.

Major Products

    Reduction of Nitro Group: Formation of the corresponding amine derivative.

    Substitution of Acetyl Group: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C19H20N4O4

Molecular Weight

368.4g/mol

IUPAC Name

N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-nitrobenzamide

InChI

InChI=1S/C19H20N4O4/c1-14(24)21-10-12-22(13-11-21)17-8-4-16(5-9-17)20-19(25)15-2-6-18(7-3-15)23(26)27/h2-9H,10-13H2,1H3,(H,20,25)

InChI Key

QACSNUZIQKOCBL-UHFFFAOYSA-N

SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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